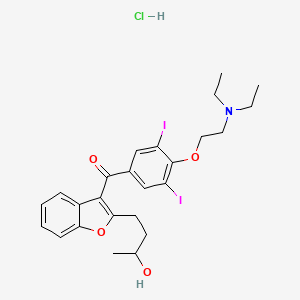

3'-Hydroxy-amiodarone Hydrochloride

描述

Overview of Amiodarone (B1667116) Metabolism as a Foundation for Metabolite Research

Amiodarone undergoes extensive and complex metabolism, primarily in the liver. nih.gov The biotransformation of amiodarone is largely carried out by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2C8 being the principal enzymes involved. drugbank.com This metabolic process generates a variety of byproducts, the most well-known of which is the active metabolite, desethylamiodarone (B1670286) (DEA). drugbank.com The intricate nature of amiodarone's breakdown, which also includes processes like dealkylation and deamination, has prompted dedicated research into its various metabolites. nih.gov

Identification of 3'-Hydroxy-amiodarone as a Product of Amiodarone Biotransformation

Beyond the primary metabolite desethylamiodarone (DEA), further research has identified secondary metabolic products. One such significant discovery is the hydroxylation of DEA to form 3'-Hydroxy-amiodarone, also referred to in scientific literature as n-3'-hydroxybutyl-MDEA (3'OH-MDEA). researchgate.netresearchgate.netnih.gov This biotransformation involves the hydroxylation at the 3-position of the n-butyl side chain of the DEA molecule. researchgate.net

The chemical structure of this metabolite is formally named [2-(3-hydroxybutyl)-3-[4-(3-ethylamino-1-oxapropyl)-3,5-diiodobenzoyl]-benzofuran]. researchgate.net The identification of 3'-Hydroxy-amiodarone has been confirmed through in vitro studies utilizing liver microsomes from various species, including humans, rats, and rabbits. nih.gov Furthermore, its presence has been verified in the plasma of patients undergoing amiodarone therapy. nih.gov In rabbit liver microsomes, the formation of this hydroxylated metabolite has been linked to the activity of the CYP3A6 isozyme. nih.gov

Rationale for Dedicated Academic Investigation into Metabolite-Specific Research Areas

The dedicated academic investigation into specific metabolites like 3'-Hydroxy-amiodarone Hydrochloride is driven by several key factors. The metabolites of amiodarone, including the extensively studied DEA, are known to be pharmacologically active. frontiersin.orgnih.gov This inherent activity necessitates a thorough understanding of each metabolite's contribution to both the therapeutic efficacy and the toxicological profile of the parent drug. nih.gov

The unusually long elimination half-life of amiodarone and its accumulation in various tissues, along with its metabolites, contribute to its complex pharmacological profile and the potential for drug-drug interactions. nih.gov By isolating and studying individual metabolites, researchers aim to delineate their specific roles. This focused approach is essential for a comprehensive understanding of the drug's mechanism of action and for potentially mitigating its adverse effects. nih.gov The potential for metabolites to play a major role in both the pharmacological and toxicological actions of amiodarone underscores the importance of this area of research. nih.gov

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl)(2-(3-hydroxybutyl)benzofuran-3-yl)methanone hydrochloride |

| Molecular Formula | C25H30ClI2NO4 |

| CAS Number | 725684-62-8 |

Comparative in vitro Metabolism of Desethylamiodarone (DEA) to 3'OH-MDEA

This table presents the Michaelis-Menten parameters for the formation of 3'OH-MDEA from DEA in the liver microsomes of different species.

| Species | Km (μM) | Vmax (pmol/mg protein/min) |

| Rabbit | 6.39 | 560 |

| Rat | 25.2 | 54 |

| Human | 19.4 | 17.3 |

| Data sourced from studies on the biotransformation of amiodarone's primary metabolite. researchgate.netnih.gov |

Plasma Concentrations of Amiodarone and its Metabolites in Patients

The following table shows the mean plasma concentrations of amiodarone and its metabolites in a study of 14 patients receiving oral amiodarone therapy.

| Compound | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |

| Amiodarone | 11163 | 435 |

| Desethylamiodarone (DEA) | 970 | 347 |

| 3'OH-mono-N-desethylamiodarone | 140.0 | 85.2 |

| These concentrations were measured in patients receiving a daily oral dose of 0.2 g of amiodarone for over two months. nih.gov |

Structure

3D Structure of Parent

属性

分子式 |

C25H30ClI2NO4 |

|---|---|

分子量 |

697.8 g/mol |

IUPAC 名称 |

[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone;hydrochloride |

InChI |

InChI=1S/C25H29I2NO4.ClH/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29;/h6-9,14-16,29H,4-5,10-13H2,1-3H3;1H |

InChI 键 |

VPSIRNRYUTVXSU-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I.Cl |

产品来源 |

United States |

Chemical Synthesis and Advanced Structural Elucidation of 3 Hydroxy Amiodarone Hydrochloride

Methodologies for Targeted Chemical Synthesis of 3'-Hydroxy-amiodarone Hydrochloride

While 3'-Hydroxy-amiodarone is primarily identified as a metabolite, its definitive structural confirmation and use as an analytical standard necessitate targeted chemical synthesis. The total synthesis of its precursor, 3'-hydroxy-mono-N-desethylamiodarone (3'-OH-MDEA), has been developed specifically to verify the structure proposed from metabolic studies. researchgate.net

The logical synthetic approach to this compound involves the modification of advanced precursors, such as Desethylamiodarone (B1670286) (MDEA) or related intermediates in the amiodarone (B1667116) synthesis pathway. A primary strategy involves introducing the hydroxyl group onto the butyl side chain of a benzofuran (B130515) core structure before the final assembly of the molecule.

The synthesis of amiodarone itself typically involves several key steps, including the formation of a 2-butylbenzofuran (B1266229) intermediate, followed by a Friedel-Crafts acylation with a substituted benzoyl chloride, iodination, and finally etherification. chemicalbook.com A plausible synthetic route for the hydroxylated analog would adapt this process:

Synthesis of a Hydroxylated Intermediate: The synthesis would begin by preparing a 2-(3-hydroxybutyl)benzofuran intermediate. This requires a starting material that already contains the hydroxylated butyl chain, which would then be used to form the benzofuran ring.

Acylation and Iodination: The 2-(3-hydroxybutyl)benzofuran would then be acylated at the 3-position with 4-methoxybenzoyl chloride, followed by demethylation to expose the 4-hydroxy group on the phenyl ring. chemicalbook.com Subsequent iodination would yield the 2-(3-hydroxybutyl)-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran core. google.com

Final Etherification and Salt Formation: The final step would involve the etherification of the 4-hydroxy group with 2-diethylaminoethyl chloride, followed by conversion to the hydrochloride salt to yield the target compound.

This derivatization strategy relies on the careful introduction and protection of the hydroxyl group on the butyl side chain throughout the synthetic sequence to prevent unwanted side reactions.

Optimizing a multi-step synthesis for a complex molecule like this compound is critical for achieving viable yields and high purity. Drawing from established methods for amiodarone synthesis, several parameters can be fine-tuned. google.comgoogle.com

Catalyst and Solvent Selection: The Friedel-Crafts acylation step is typically catalyzed by a Lewis acid, such as aluminum trichloride (B1173362) or zinc chloride. google.compatsnap.com The choice of solvent (e.g., toluene, dichloromethane) and catalyst concentration is crucial to maximize yield and minimize by-product formation.

Temperature and Time Control: Each reaction step, from the initial condensation to the final etherification, requires precise temperature and time control to ensure complete conversion and prevent degradation of intermediates. google.com For instance, iodination is often performed at reflux temperatures for several hours to ensure the reaction goes to completion. patsnap.com

Purification Techniques: Post-reaction work-up and purification are critical. Techniques such as liquid-liquid extraction, reduced pressure distillation to remove solvents, and crystallization are employed to isolate intermediates. patsnap.com Final purification of the product would likely involve column chromatography to separate the target compound from any unreacted starting materials or by-products, ensuring a high-purity analytical standard.

Microbial Transformation as a Route for Hydroxylated Metabolite Production

Biotransformation provides an effective alternative to complex chemical synthesis for producing specific drug metabolites. This approach utilizes biological systems, such as microorganisms or isolated enzymes, to perform highly selective chemical reactions like hydroxylation.

The introduction of a hydroxyl group onto a non-activated carbon atom, such as those in the butyl side chain of amiodarone's precursor, is a challenging chemical transformation. Biocatalysis, using enzymes known as oxygenases, excels at this type of reaction. nih.gov In the case of 3'-Hydroxy-amiodarone, the key biocatalytic event is mediated by cytochrome P450 (CYP450) enzymes. researchgate.netnih.gov

These enzymes, found in abundance in liver microsomes, catalyze the hydroxylation of MDEA. The process involves the activation of molecular oxygen, leading to the formation of a high-valent iron-oxo species that is capable of abstracting a hydrogen atom from the substrate and subsequently delivering a hydroxyl group in a highly specific manner. nih.gov Research has shown that this biocatalytic event specifically targets the 3-position of the n-butyl side chain of MDEA. nih.gov

The production of 3'-Hydroxy-amiodarone has been successfully demonstrated using in vitro microsomal incubations. Specifically, liver microsomes isolated from rabbits, rats, and humans have all been shown to effectively biotransform MDEA into its 3'-hydroxylated metabolite (3'-OH-MDEA). researchgate.netnih.govnih.gov This approach has proven so effective that it has been used to generate authentic analytical standards of the metabolite. nih.gov

Optimization of these bioreactions involves studying the enzyme kinetics. The Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), have been determined for the hydroxylation of MDEA by microsomes from different species. These parameters provide insight into the efficiency and capacity of the enzymatic conversion.

Table 1: Michaelis-Menten Kinetic Parameters for the Biotransformation of MDEA to 3'-OH-MDEA

| Microsomal Source | Km (μM) | Vmax (pmol/mg protein/min) |

|---|---|---|

| Rabbit Liver | 6.39 | 560 |

| Rat Liver | 25.2 | 54 |

| Human Liver | 19.4 | 17.3 |

Data sourced from reference researchgate.net

These data indicate that rabbit liver microsomes exhibit the highest affinity (lowest Km) and greatest catalytic efficiency (highest Vmax) for this specific biotransformation. researchgate.net

Comprehensive Structural Characterization Using High-Resolution Spectroscopic Techniques

The unambiguous identification of this compound requires a combination of advanced spectroscopic techniques to confirm its elemental composition, connectivity, and the precise location of the hydroxyl group.

The primary tool for initial identification is high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov Techniques like HPLC-electrospray ionization-mass spectrometry (HPLC-ESI-MS) and ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS) are used. nih.govnih.gov These methods first reveal that the metabolite has been oxygenated by detecting an increase in mass corresponding to the addition of one oxygen atom. nih.gov Further analysis using tandem mass spectrometry (MS/MS) provides fragmentation data. The fragmentation patterns for the hydroxylated metabolite indicated that the hydroxylation occurred on the n-butyl side chain rather than on the aromatic rings. nih.gov

While MS provides strong evidence for the location of the hydroxylation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof. A suite of NMR experiments, including 1H NMR, one-dimensional total correlation spectroscopy (1D-TOCSY), and heteronuclear multiple-bond correlation (HMBC) spectroscopy, were instrumental in the structural elucidation. researchgate.netnih.gov These advanced NMR techniques allowed for the complete assignment of all proton and carbon signals, confirming that the hydroxyl group was specifically located at the 3-position (also referred to as the ω-1 position) of the butyl moiety. nih.gov The structure of the authentic standard produced via microbial transformation was also confirmed using ¹H NMR. nih.gov

Table 2: Spectroscopic Techniques for the Structural Elucidation of 3'-Hydroxy-amiodarone

| Technique | Finding | Reference(s) |

|---|---|---|

| HPLC-ESI-MS | Confirmed the addition of one oxygen atom to the MDEA precursor. | researchgate.netnih.gov |

| ESI-MS/MS | Fragmentation patterns indicated hydroxylation on the n-butyl side chain. | nih.gov |

| UPLC-Q/TOF MS | Used to identify and confirm the structure of the metabolite in biological samples. | nih.gov |

| 1H NMR | Provided proton chemical shifts and coupling constants consistent with the proposed structure. | researchgate.netnih.govnih.gov |

| 1D-TOCSY & HMBC | Established the connectivity between protons and carbons, definitively placing the hydroxyl group at the 3'-position of the butyl chain. | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the precise structural elucidation of 3'-Hydroxy-amiodarone. Through a suite of advanced NMR experiments, researchers have been able to unambiguously confirm the position of the hydroxyl group and fully assign the proton and carbon signals of the molecule. nih.gov

¹H NMR Spectroscopy for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the initial and fundamental layer of structural information by detailing the chemical environment of each proton within the 3'-Hydroxy-amiodarone molecule. The analysis of the ¹H NMR spectrum allows for the identification of distinct proton signals and their multiplicities, which arise from the spin-spin coupling interactions with neighboring protons.

One-Dimensional Total Correlation Spectroscopy (1D-TOCSY) for Spin System Mapping

To further delineate the proton connectivity within the molecule, One-Dimensional Total Correlation Spectroscopy (1D-TOCSY) is employed. This powerful technique allows for the identification of coupled proton spin systems. By selectively irradiating a specific proton resonance, the entire spin system to which it is coupled can be visualized. nih.gov

For 3'-Hydroxy-amiodarone, 1D-TOCSY experiments would be crucial in confirming the integrity of the different molecular fragments. For instance, irradiation of a proton within the butyl chain would reveal the correlations between all the protons of that chain, confirming the -CH2-CH2-CH(OH)-CH3 arrangement. Similarly, the spin systems of the aromatic rings and the diethylaminoethyl side chain can be independently mapped, providing a comprehensive connectivity map of the proton network.

Heteronuclear Multiple-Bond Correlation Spectroscopy (HMBC) for Long-Range Connectivity

Heteronuclear Multiple-Bond Correlation (HMBC) spectroscopy is a two-dimensional NMR technique that provides the final piece of the structural puzzle by revealing long-range correlations between protons and carbons (typically over two to three bonds). This is particularly vital for connecting the individual spin systems identified by TOCSY and for assigning the positions of quaternary carbons and heteroatoms. nih.gov

In the analysis of 3'-Hydroxy-amiodarone, key HMBC correlations would include:

Correlations from the protons of the butyl chain to the carbon atoms of the benzofuran ring, confirming the attachment point.

Correlations between the protons of the diethylaminoethoxy side chain and the carbons of the diiodophenyl ring.

Correlations from the aromatic protons to the carbonyl carbon, definitively placing the ketone group between the benzofuran and diiodophenyl moieties.

These correlations provide an unambiguous and complete structural assignment of 3'-Hydroxy-amiodarone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and probing the structural features of molecules through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Structural Insights

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of the intact molecule. For 3'-Hydroxy-amiodarone, ESI-MS would show a protonated molecular ion [M+H]⁺ corresponding to its molecular formula, confirming the addition of an oxygen atom to the amiodarone structure. nih.gov

Tandem Mass Spectrometry (ESI-MS/MS) provides deeper structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For 3'-Hydroxy-amiodarone, the fragmentation would be expected to show characteristic losses. While specific m/z values for the fragments of 3'-Hydroxy-amiodarone are not detailed in available literature, the analysis would focus on identifying fragments that confirm the location of the hydroxyl group on the butyl chain, distinguishing it from hydroxylation on the aromatic rings. researchgate.netresearchgate.net

Enzymatic Biotransformation and Metabolic Fate of 3 Hydroxy Amiodarone Hydrochloride and Precursors

Specific Enzymatic Pathways Leading to 3'-Hydroxylation

The formation of 3'-Hydroxy-amiodarone is a critical step in the biotransformation of amiodarone's primary metabolite. This process is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

Identification of Hepatic Cytochrome P450 (CYP) Isoforms Involved in Desethylamiodarone (B1670286) Hydroxylation

While CYP3A isoforms are primary contributors, other CYP enzymes may also participate in this metabolic pathway. nih.govtandfonline.com Partial inhibition of MDEA hydroxylase activity by compounds like α-naphthoflavone, cimetidine, and quinidine (B1679956) suggests the potential involvement of CYP1A, CYP2C, and CYP2D isoforms. nih.govtandfonline.com In rats, while CYP3A2 is confirmed to be involved in the metabolism of amiodarone (B1667116) in the liver, recombinant CYP1A1 and CYP3A1 have also been shown to form DEA, which can then be a substrate for hydroxylation. nih.gov

Table 1: Key Cytochrome P450 Isoforms in Desethylamiodarone Hydroxylation

| CYP Isoform | Species | Role in Hydroxylation | Supporting Evidence |

|---|---|---|---|

| CYP3A4 | Human | Major enzyme in the metabolism of amiodarone to DEA, the precursor for hydroxylation. nih.govnih.gov | High metabolic activity in converting amiodarone to DEA. nih.gov |

| CYP3A6 | Rabbit | Involved in the biotransformation of MDEA to 3OH-MDEA. nih.govtandfonline.com | Inhibition by CYP3A inhibitors and induction by rifampicin. nih.govtandfonline.com |

| CYP1A, 2C, 2D | Rabbit | Possible involvement in MDEA hydroxylation. nih.govtandfonline.com | Partial inhibition by specific chemical inhibitors. nih.govtandfonline.com |

| CYP3A2 | Rat | Confirmed role in the metabolism of amiodarone in the liver. nih.gov | Coincubation with anti-CYP3A2 confirmed its role. nih.gov |

| CYP1A1, CYP3A1 | Rat | Likely participation in intestinal DEA formation. nih.gov | DEA formation by recombinant enzymes, inhibited by ketoconazole. nih.gov |

Characterization of Enzyme Kinetics and Substrate Specificity in In Vitro Models (e.g., liver microsomes, S9 fractions)

In vitro studies using liver microsomes have been instrumental in characterizing the kinetics of 3'-hydroxylation. In untreated rabbit liver microsomes, the formation of 3OH-MDEA follows Michaelis-Menten kinetics. nih.govtandfonline.com The apparent Michaelis constant (Km) was determined to be 6.39 ± 1.07 μM, and the maximum velocity (Vmax) was 0.56 ± 0.21 nmol/min/mg of protein. nih.govtandfonline.com

Comparative studies have revealed species-dependent differences in the kinetics of MDEA hydroxylation. nih.gov Liver microsomes from rabbits, rats, and humans all demonstrated the ability to biotransform MDEA to 3'OH-MDEA. nih.gov However, the kinetic parameters varied significantly, with Km values of 6.39 μM for rabbits, 25.2 μM for rats, and 19.4 μM for humans. nih.gov The Vmax values also differed, being 560, 54, and 17.3 pmol/mg protein/min for rabbits, rats, and humans, respectively. nih.gov These findings highlight the variable hydroxylase activity across species, which may contribute to the observed differences in amiodarone metabolism. nih.gov

Table 2: Michaelis-Menten Kinetic Parameters for MDEA Hydroxylation in Liver Microsomes

| Species | Km (μM) | Vmax (pmol/mg protein/min) |

|---|---|---|

| Rabbit | 6.39 nih.govtandfonline.comnih.gov | 560 nih.gov |

| Rat | 25.2 nih.gov | 54 nih.gov |

| Human | 19.4 nih.gov | 17.3 nih.gov |

Comprehensive Analysis of Amiodarone's Metabolic Cascade Contributing to Hydroxylated Metabolites

The generation of 3'-Hydroxy-amiodarone is part of a larger, intricate metabolic cascade of amiodarone. This process begins with initial biotransformations that create the necessary precursors for subsequent hydroxylation.

N-Dealkylation as a Precursor Step to Hydroxylation

The primary and most well-documented metabolic pathway for amiodarone is N-dealkylation, which serves as a critical precursor to hydroxylation. nih.govnih.gov This reaction, catalyzed by cytochrome P450 enzymes, involves the removal of an ethyl group from the amiodarone molecule to form mono-N-desethylamiodarone (MDEA or DEA). nih.govnih.gov In humans, CYP3A4 is the principal enzyme responsible for this N-deethylation. nih.govnih.gov This initial dealkylation step is essential as it is the resulting MDEA that undergoes subsequent hydroxylation to form 3'-Hydroxy-amiodarone. nih.govresearchgate.net The process of N-dealkylation involves the hydroxylation of the carbon atom of the alkyl group attached to the nitrogen, forming an unstable intermediate that then breaks down into the dealkylated metabolite and an aldehyde. nih.govsemanticscholar.org

Investigation of Phase II Conjugation (e.g., glucuronidation) of Metabolites

Following Phase I biotransformation, amiodarone and its metabolites can undergo Phase II conjugation reactions, which typically involve the addition of polar molecules to increase water solubility and facilitate excretion. nih.govwikipedia.orguomus.edu.iq Glucuronidation is a common Phase II pathway, and evidence suggests its involvement in the metabolism of amiodarone. nih.gov A study of amiodarone metabolites in human bile identified 11 Phase II metabolites, with glucuronidation being a proposed metabolic pathway. nih.gov These conjugation reactions can occur on hydroxyl groups introduced during Phase I metabolism, including the hydroxyl group of 3'-Hydroxy-amiodarone, to form more polar and readily excretable products. wikipedia.orguomus.edu.iqdrughunter.com

Distribution and Persistence of 3'-Hydroxy-amiodarone in Preclinical Biological Systems

Research has confirmed the presence of hydroxylated metabolites of amiodarone in various tissues in animal models. Specifically, a hydroxylated form of mono-N-desethylamiodarone (MDEA), a primary metabolite of amiodarone, has been identified as a secondary metabolite of amiodarone.

Initial in vitro studies using rabbit liver microsomes demonstrated that MDEA could be further biotransformed into other products. Subsequent analysis of the major product using high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy identified it as a hydroxylated MDEA. The specific site of hydroxylation was determined to be the 3-position of the n-butyl side chain.

Following these in vitro findings, investigations were carried out in vivo. In a study involving rats that received amiodarone, this hydroxylated MDEA metabolite was detected in the liver, heart, lung, and kidney tissue. The presence of this metabolite was confirmed using HPLC-ESI-MS and ESI-MS/MS techniques. This confirmed that the hydroxylation of MDEA is a metabolic pathway that occurs in mammals.

While the qualitative detection of 3'-Hydroxy-amiodarone in these key organs is a significant finding, publicly available scientific literature does not currently provide specific quantitative data for the concentration of 3'-Hydroxy-amiodarone Hydrochloride in these tissues. The table below summarizes the findings regarding the detection of this metabolite.

Table 1: Detection of 3'-Hydroxy-amiodarone in Preclinical Animal Models

| Animal Model | Tissue | Analytical Method Used for Detection | Finding |

| Rat | Liver | HPLC-ESI-MS, ESI-MS/MS | Detected |

| Rat | Heart | HPLC-ESI-MS, ESI-MS/MS | Detected |

| Rat | Lung | HPLC-ESI-MS, ESI-MS/MS | Detected |

| Rat | Kidney | HPLC-ESI-MS, ESI-MS/MS | Detected |

This table indicates the qualitative detection of the metabolite. Quantitative concentration data is not available in the reviewed literature.

The concept of metabolite exposure and, more specifically, the unbound concentration of a metabolite in plasma and tissues is of paramount importance in pharmaceutical research. The "free drug hypothesis" posits that the unbound (free) concentration of a drug or metabolite is what is available to interact with its pharmacological target and elicit a biological response or potential toxicity. The total concentration, which includes both protein-bound and unbound drug, may not accurately reflect the pharmacologically active portion.

Determining the unbound concentration is particularly relevant for highly protein-bound compounds. Amiodarone, the precursor to 3'-Hydroxy-amiodarone, is known to be extensively bound to plasma proteins, including albumin and lipoproteins. drugbank.comdeepdyve.comnih.gov This high degree of binding can influence its distribution and clearance.

Despite the importance of this parameter, a review of the available scientific literature did not yield specific studies that have measured the unbound concentration of this compound in animal models. Therefore, data on the unbound fraction and exposure of this specific metabolite are not currently available. The table below defines the key parameters related to metabolite exposure and unbound concentrations that are critical for preclinical research.

Table 2: Key Parameters for Metabolite Exposure and Unbound Concentration in Preclinical Research

| Parameter | Definition | Relevance in Research |

| Total Concentration | The sum of both protein-bound and unbound metabolite in a biological matrix (e.g., plasma). | Provides a general measure of the amount of metabolite present but may not correlate directly with pharmacological activity for highly bound compounds. |

| Unbound Concentration (Cu) | The concentration of the metabolite that is not bound to plasma proteins and is free to distribute into tissues and interact with targets. | Considered the pharmacologically active concentration and is a more accurate predictor of efficacy and toxicity. |

| Fraction Unbound (fu) | The fraction of the total metabolite concentration in plasma that is not bound to protein (Cu / Total Concentration). | A key parameter used in pharmacokinetic modeling to predict tissue distribution and clearance of the unbound metabolite. |

This table provides definitions for key concepts. Specific values for this compound are not available in the reviewed literature.

Structure Activity Relationship Sar Studies of 3 Hydroxy Amiodarone and Amiodarone Analogs

Elucidation of the Specific Role of 3'-Hydroxylation in Mediating Biological Activity

The presence of a hydroxyl group can significantly alter a molecule's polarity, which in turn can affect its pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets. For instance, studies on amiodarone (B1667116) analogs have shown that the introduction of a hydroxyl group at the 4-position can lead to strong inhibition of thyroxine deiodination. nih.gov This highlights the importance of the position and presence of hydroxyl groups in mediating biological effects. Further research is needed to fully elucidate the specific role of 3'-hydroxylation in the antiarrhythmic and other biological activities of amiodarone metabolites.

Comparative SAR Analysis with Mono-N-desethylamiodarone (MDEA) and Other Amiodarone Derivatives

A comparative analysis of the structure-activity relationships of 3'-hydroxy-amiodarone, MDEA, and other amiodarone derivatives reveals key structural determinants for their biological activity. MDEA, the primary N-dealkylated metabolite of amiodarone, exhibits a pharmacological profile similar to the parent drug but may have a greater potential for toxicity. scirp.org Both amiodarone and MDEA are known to increase the duration of the transmembrane action potential. nih.gov

Key structural modifications and their impact on activity include:

N-Dealkylation: The conversion of amiodarone to MDEA involves the removal of one of the N-ethyl groups. scirp.org This modification does not eliminate the antiarrhythmic activity, indicating that the tertiary amine is not an absolute requirement.

Deiodination: The iodine atoms on the benzoyl ring are crucial for some of the biological effects of amiodarone. nih.gov Diiodo-amiodarone analogs inhibit 5'-T4 deiodination more strongly than their monoiodo- or deiodinated counterparts. nih.gov

Hydroxylation: As previously mentioned, hydroxylation at different positions can significantly impact activity. For example, 4-hydroxy-amiodarone analogs are potent inhibitors of thyroxine deiodination. nih.gov

The following table summarizes the key structural features and their known influence on the activity of amiodarone and its derivatives.

| Compound/Analog Feature | Biological Activity Influence |

| Benzofuran (B130515) & Benzoyl Moiety | Essential for antiarrhythmic activity. scirp.org |

| N-dealkylation (MDEA) | Retains similar pharmacological profile to amiodarone. scirp.org |

| Diiodo-Benzoyl Group | Stronger inhibition of 5'-T4 deiodination compared to monoiodo or deiodinated analogs. nih.gov |

| 4-Hydroxylation | Strong inhibition of 5'-T4 deiodination. nih.gov |

Rational Design and Synthesis of Novel Analogs Based on 3'-Hydroxy-amiodarone Structure

The insights gained from SAR studies of 3'-hydroxy-amiodarone and other derivatives provide a foundation for the rational design and synthesis of novel analogs with potentially improved therapeutic profiles. The goal of such design strategies is often to retain the desired antiarrhythmic efficacy while minimizing unwanted side effects.

One approach involves the synthesis of hybrid molecules that combine structural features from different active compounds. For example, novel pyrazoline-based compounds have been designed and synthesized with the aim of creating new antiproliferative agents. nih.gov This type of strategy, applied to amiodarone, could involve incorporating the 3'-hydroxy group into new molecular scaffolds to explore novel interactions with biological targets.

The process of rational drug design typically involves:

Identifying the key pharmacophoric features responsible for the desired activity.

Designing new molecules that incorporate these features while modifying other parts of the structure to improve properties like selectivity or reduce toxicity.

Synthesizing the designed compounds.

Evaluating the biological activity of the new analogs to validate the design strategy. nih.govnih.gov

Computational Chemistry Approaches for Predicting and Interpreting SAR

Computational chemistry has become an indispensable tool in modern drug discovery for predicting and interpreting the structure-activity relationships of molecules like 3'-hydroxy-amiodarone. These methods allow for the in-silico evaluation of large numbers of compounds, saving time and resources in the drug development process.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of amiodarone analogs with their biological activities. researchgate.net These models can then be used to predict the activity of newly designed compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the molecular interactions that govern binding affinity. nih.gov For amiodarone analogs, docking studies could help to understand how modifications like 3'-hydroxylation affect binding to cardiac ion channels.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.net A pharmacophore model for amiodarone's antiarrhythmic effect could guide the design of new, structurally diverse compounds that retain this key feature.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties and geometries of molecules, providing a deeper understanding of their reactivity and potential interactions with biological targets. nih.gov

The integration of these computational methods with experimental data provides a powerful platform for the rational design of novel amiodarone analogs with improved therapeutic potential. nih.gov

Advanced Analytical Methodologies for Research Scale Quantification and Impurity Profiling

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Metabolite Analysis

HPLC remains a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites. Its versatility and reliability make it well-suited for the quantification of 3'-Hydroxy-amiodarone Hydrochloride and the profiling of its impurities in research settings.

Optimization of Chromatographic Separation for 3'-Hydroxy-amiodarone and Related Impurities

The development of a successful HPLC method hinges on the meticulous optimization of chromatographic conditions to achieve adequate separation of the target analyte from its related substances. For 3'-Hydroxy-amiodarone and its impurities, several key parameters are considered:

Column Selection: Reversed-phase columns, particularly C18 columns, are frequently employed for the separation of amiodarone (B1667116) and its metabolites due to their ability to effectively resolve non-polar compounds. wisdomlib.org Columns such as the Zorbax Eclipse XDB C-18 (150 x 4.6 mm, 5µm) and Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) have proven suitable for separating amiodarone and its impurities. wisdomlib.orgscielo.br

Mobile Phase Composition: A combination of an aqueous buffer and an organic modifier is typically used. The pH of the buffer is a critical factor, especially for ionizable compounds like 3'-Hydroxy-amiodarone. Adjusting the pH can significantly impact the retention time and peak shape. For instance, a mobile phase consisting of 50 mM acetate (B1210297) buffer at pH 5.5 and a mixture of methanol (B129727) and acetonitrile (B52724) has been shown to provide good resolution for amiodarone and its impurities. scielo.brsemanticscholar.org The ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer is optimized to achieve the desired retention and separation. wisdomlib.orgijpar.com

Detection Wavelength: The selection of an appropriate detection wavelength is crucial for sensitivity. Amiodarone and its related compounds exhibit strong absorbance in the UV region, with 240 nm being a commonly used wavelength for detection. wisdomlib.orgscielo.brijpar.com

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize analysis time and peak resolution. A flow rate of 1.0 to 2.0 mL/min and a column temperature around 50°C have been utilized in various methods. scielo.brijpar.com

A well-optimized HPLC method will exhibit good peak symmetry (low tailing factor) and a high number of theoretical plates, indicating efficient separation. wisdomlib.org

Table 1: Example of Optimized HPLC Conditions for Amiodarone and Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Zorbax Eclipse XDB C-18 (150 x 4.6 mm, 5µm) wisdomlib.org |

| Mobile Phase | Buffer:Acetonitrile:Methanol (300:400:300, v/v/v) wisdomlib.org |

| Buffer | Ammonium acetate with pH adjusted to 4.9 with Glacial Acetic Acid wisdomlib.org |

| Detection | 240 nm wisdomlib.org |

| Flow Rate | 1.0 mL/min researchgate.net |

| Injection Volume | 20 µL researchgate.net |

Specificity and Selectivity in Complex Biological Matrices for Research Applications

For research applications involving the analysis of 3'-Hydroxy-amiodarone in biological matrices such as plasma or tissue homogenates, specificity and selectivity are of utmost importance. These parameters ensure that the analytical method can accurately measure the analyte of interest without interference from endogenous components of the matrix.

Sample Preparation: A crucial step in achieving selectivity is the effective removal of interfering substances from the biological sample. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques used to extract amiodarone and its metabolites from plasma and other biological fluids. nih.govresearchgate.net Protein precipitation is another simpler, though potentially less clean, method. researchgate.net

Method Validation: The specificity of the HPLC method is validated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of 3'-Hydroxy-amiodarone. semanticscholar.org Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak. scielo.brsemanticscholar.org

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. scielo.br A selective method will be able to resolve the parent drug from all degradation products. scielo.brsemanticscholar.org

Mass Spectrometry (MS)-Based Techniques for High-Sensitivity Metabolite Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of metabolites in complex biological samples.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF MS) for Metabolite Discovery and Profiling

UPLC-Q/TOF MS is a powerful tool for untargeted metabolomics, enabling the discovery and identification of novel metabolites. nih.gov This technique combines the high-resolution separation of UPLC with the high-resolution and accurate mass measurement capabilities of a Q/TOF mass spectrometer.

In the context of amiodarone research, UPLC-Q/TOF MS has been instrumental in identifying a wide range of metabolites in plasma and urine. nih.gov The process typically involves:

Data Acquisition: Acquiring full-scan mass spectra of the samples in both positive and negative ionization modes to detect a broad range of compounds. frontiersin.org

Metabolite Identification: The accurate mass data obtained from the TOF analyzer allows for the determination of the elemental composition of potential metabolites. Subsequent tandem mass spectrometry (MS/MS) experiments are then performed to fragment the parent ions and obtain structural information for confirmation. nih.gov

This approach has been used to identify various metabolic pathways of amiodarone, including N-desethylation, hydroxylation, carboxylation, de-iodination, and glucuronidation. nih.gov Therefore, UPLC-Q/TOF MS is an ideal platform for the initial discovery and comprehensive profiling of metabolites like 3'-Hydroxy-amiodarone in research studies.

Tandem Mass Spectrometry (MS/MS) for Quantitative Analysis in Research Samples

For the highly sensitive and selective quantification of 3'-Hydroxy-amiodarone in research samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. researchgate.netnih.gov This technique utilizes a triple quadrupole mass spectrometer to perform Multiple Reaction Monitoring (MRM).

In an MRM experiment, the first quadrupole selects the precursor ion (the protonated or deprotonated molecule of 3'-Hydroxy-amiodarone), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific product ion for detection. This process is highly specific and significantly reduces background noise, leading to very low limits of detection and quantification. chem-agilent.com

The development of a quantitative LC-MS/MS method involves:

Optimization of MS/MS Parameters: This includes optimizing the precursor and product ion transitions, as well as the collision energy and other instrument parameters for maximum sensitivity. chem-agilent.com

Use of Internal Standards: To ensure accuracy and precision, a stable isotope-labeled internal standard of 3'-Hydroxy-amiodarone would be ideal. If unavailable, a structurally similar compound can be used. nih.gov

Method Validation: The method is rigorously validated for linearity, accuracy, precision, and sensitivity according to established guidelines. nih.gov

Table 2: Example of LC-MS/MS Parameters for Amiodarone Analysis

| Parameter | Condition |

|---|---|

| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS chem-agilent.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) chem-agilent.com |

| Precursor Ion (m/z) | 646.1 ([M+H]⁺ for Amiodarone) chem-agilent.com |

| Product Ion (m/z) | 58.1 chem-agilent.com |

| Fragmentor Voltage | 160 V chem-agilent.com |

| Collision Energy | 45 eV chem-agilent.com |

Strategies for Preparing Authentic Standards of 3'-Hydroxy-amiodarone for Research Use

The availability of an authentic, well-characterized standard of 3'-Hydroxy-amiodarone is a prerequisite for the development and validation of any quantitative analytical method. Since this metabolite may not be commercially available, its synthesis is often necessary for research purposes.

The synthesis of 3'-Hydroxy-amiodarone would likely involve a multi-step process, drawing upon established synthetic routes for amiodarone and its derivatives. chemicalbook.comgoogle.com A plausible synthetic strategy could involve:

Synthesis of a Hydroxylated Benzofuran (B130515) Intermediate: This would be a key step, requiring the introduction of a hydroxyl group at the 3'-position of the benzofuran ring system.

Acylation: The hydroxylated benzofuran intermediate would then be acylated with a suitably protected diiodobenzoyl chloride derivative.

Deprotection and Final Coupling: Subsequent deprotection and coupling with a diethylaminoethyl side chain would yield the final 3'-Hydroxy-amiodarone product.

The identity and purity of the synthesized standard must be rigorously confirmed using a combination of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

The synthesis of a stable isotope-labeled version of 3'-Hydroxy-amiodarone (e.g., deuterated) would also be highly beneficial for its use as an internal standard in quantitative MS-based assays. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。